Cas no 106103-36-0 (6-Bromo-5-methoxy-1H-indole)
6-Bromo-5-methoxy-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-5-methoxy-1H-indole
- 2-HYDROXYCYCLOHEXANECARBOXYLIC ACID
- 6-Bromo-5-methoxyindole
- 6-BroMo-5-Methoxy-indole
- 106103-36-0
- PB39509
- LYRDXFOLYOIABR-UHFFFAOYSA-N
- 1H-Indole, 6-bromo-5-methoxy-
- SCHEMBL2304604
- AKOS015909930
- AS-40476
- MFCD11848542
- EN300-120093
- CS-0050261
- DA-19693
- SY103140
- DTXSID50561499
-
- MDL: MFCD11848542
- Inchi: 1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
- InChI Key: LYRDXFOLYOIABR-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C=CNC=2C=1)OC
Computed Properties
- Exact Mass: 224.97894
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 25Ų
Experimental Properties
- Density: 1.591±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 127-129 ºC (ethanol water )
- Solubility: Very slightly soluble (0.59 g/l) (25 º C),
- PSA: 25.02
6-Bromo-5-methoxy-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000772-250mg |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 98% | 250mg |
$227.03 | 2023-09-04 | |
| Alichem | A199000772-1g |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 98% | 1g |
$568.97 | 2023-09-04 | |
| Alichem | A199000772-5g |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 98% | 5g |
$1704.10 | 2023-09-04 | |
| TRC | B711080-10mg |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B711080-50mg |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B711080-100mg |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Matrix Scientific | 104396-500mg |
6-Bromo-5-methoxyindole |
106103-36-0 | 500mg |
$599.00 | 2023-09-09 | ||
| Chemenu | CM148295-1g |
6-Bromo-5-methoxyindole |
106103-36-0 | 95% | 1g |
$402 | 2021-08-05 | |
| Chemenu | CM148295-5g |
6-Bromo-5-methoxyindole |
106103-36-0 | 95% | 5g |
$1216 | 2021-08-05 | |
| Apollo Scientific | OR350035-250mg |
6-Bromo-5-methoxy-1H-indole |
106103-36-0 | 250mg |
£124.00 | 2025-02-20 |
6-Bromo-5-methoxy-1H-indole Suppliers
6-Bromo-5-methoxy-1H-indole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 6-Bromo-5-methoxy-1H-indole
Introduction to 6-Bromo-5-methoxy-1H-indole (CAS No. 106103-36-0)
6-Bromo-5-methoxy-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 106103-36-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both bromine and methoxy substituents on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The indole core is a privileged structure in drug discovery, frequently encountered in natural products and pharmacologically active agents. Its aromatic system can engage in various interactions with biological targets, including enzymes and receptors, which underpins its utility in medicinal chemistry. Specifically, 6-Bromo-5-methoxy-1H-indole has been explored as a key intermediate in synthesizing derivatives with potential therapeutic applications.
In recent years, there has been a surge in research focusing on indole derivatives due to their reported pharmacological effects. For instance, modifications at the 5-position with a methoxy group have been shown to modulate the binding affinity and selectivity of indole-based compounds towards specific biological targets. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
One of the most compelling areas of investigation involving 6-Bromo-5-methoxy-1H-indole is its role in oncology research. Several studies have highlighted its potential as a precursor for developing small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. The combination of electronic effects from the bromine and methoxy groups allows for fine-tuning of the compound's interaction with protein binding pockets, enhancing its efficacy as an inhibitor. Preclinical studies have demonstrated that derivatives of this scaffold exhibit promising antitumor activity by disrupting critical signaling pathways in cancer cells.
Beyond oncology, 6-Bromo-5-methoxy-1H-indole has also been investigated for its antimicrobial properties. The indole moiety is well-documented for its ability to interact with bacterial enzymes and inhibit microbial growth. Researchers have leveraged this property by incorporating 6-Bromo-5-methoxy-1H-indole into novel antimicrobial agents designed to overcome drug resistance mechanisms. Preliminary data suggest that certain derivatives exhibit potent activity against Gram-negative and Gram-positive bacteria, making them attractive candidates for further development.
The synthesis of 6-Bromo-5-methoxy-1H-indole typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route begins with the bromination of 5-methoxyindole using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This step introduces the bromine atom at the 6-position while preserving the methoxy group at the 5-position. Subsequent purification steps ensure high yield and purity of the intermediate product.
Advances in synthetic methodologies have further refined the preparation of 6-Bromo-5-methoxy-1H-indole, enabling scalable production for both academic research and industrial applications. Modern techniques, including flow chemistry and microwave-assisted synthesis, have been employed to enhance reaction efficiency and reduce environmental impact. These innovations not only improve yield but also minimize waste, aligning with green chemistry principles.
The versatility of 6-Bromo-5-methoxy-1H-indole as a building block has also led to its use in materials science research. Indole derivatives are known to exhibit interesting electronic properties, making them suitable for applications in organic electronics and photovoltaics. By tuning the substituents on the indole ring, researchers can modulate charge transport properties, which is crucial for developing efficient organic semiconductors.
In conclusion, 6-Bromo-5-methoxy-1H-indole (CAS No. 106103-36-0) represents a structurally intriguing compound with broad applicability across multiple domains of chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its significance in drug discovery and materials science is expected to grow further.
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